2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Overview

Description

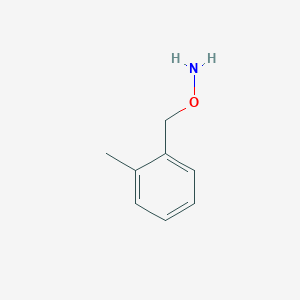

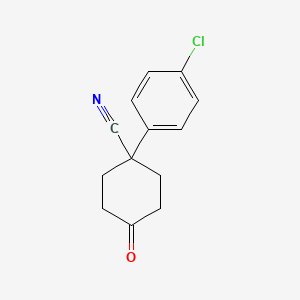

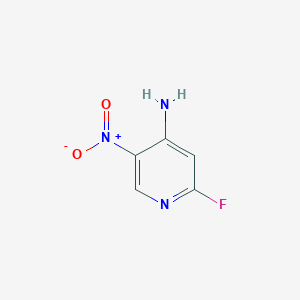

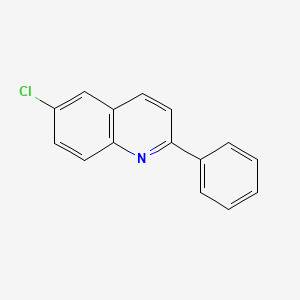

2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a chemical compound with the CAS Number: 88371-29-3 . It has a molecular weight of 191.19 and its IUPAC name is 2-oxo-1,2,3,4-tetrahydro-5-quinolinecarboxylic acid . It is a powder at room temperature .

Synthesis Analysis

A green approach for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines has been reported . This involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .Molecular Structure Analysis

The Inchi Code for 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is 1S/C10H9NO3/c12-9-5-4-6-7 (10 (13)14)2-1-3-8 (6)11-9/h1-3H,4-5H2, (H,11,12) (H,13,14) .Physical And Chemical Properties Analysis

2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a powder at room temperature . It has a melting point of 309-311°C .Scientific Research Applications

Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates

Scientific Field

This research falls under the field of Organic Chemistry .

Application Summary

The compound is used in the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates .

Experimental Procedure

A new simple one-pot two-step protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2-(2-(benzylamino)benzylidene)malonate under the action of BF3·Et2O was developed .

Results

The reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .

Synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidines

Scientific Field

This research is also in the field of Organic Chemistry .

Application Summary

The compound is used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines .

Experimental Procedure

The synthesis involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .

Results

The proposed protocol includes environmentally benign mild reaction conditions, readily available and cost-effective chemicals as starting material, invaluable bio-based green catalyst, aerobic conditions, shorter reaction time, tolerance to distinct functional groups, and easy isolation of final product with high yield value even without the use of chromatographic separation technique .

Biological and Pharmaceutical Applications

Scientific Field

This research is in the field of Medicinal Chemistry .

Application Summary

Quinoline, which includes 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Experimental Procedure

Various synthesis protocols have been reported for the construction of this scaffold .

Results

Quinoline and its derivatives have potential biological and pharmaceutical activities .

Synthesis of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives

Scientific Field

This research is in the field of Organic Chemistry .

Application Summary

The compound is used in the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .

Experimental Procedure

The synthesis involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline .

Results

The resulting compounds are useful as drug precursors or perspective ligands .

Antiproliferative Activity

Application Summary

The compound is used in studies of antiproliferative activity .

Experimental Procedure

The studies used 59 cell lines obtained from lung, colon, brain, ovary, kidney, prostate, and breast tumors and human leukemia and melanoma .

Results

The results of these studies are not specified in the source .

Safety And Hazards

properties

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-5-4-6-7(10(13)14)2-1-3-8(6)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBGMTCJGXSBNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC=CC(=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30531413 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |

CAS RN |

88371-29-3 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,7-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B1611515.png)